molecular formula C15H22N2O3 B2400378 2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide CAS No. 2034244-51-2

2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide

Cat. No.: B2400378
CAS No.: 2034244-51-2
M. Wt: 278.352
InChI Key: NWCMRTJQPJKHJW-UHFFFAOYSA-N
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Description

2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide is a chemical compound with a complex structure that includes a cyclopropylmethoxy group, an ethoxypropyl group, and an isonicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the Cyclopropylmethoxy Group: This step involves the reaction of cyclopropylmethanol with an appropriate reagent to introduce the methoxy group.

    Attachment of the Ethoxypropyl Group: This step involves the reaction of 3-bromopropyl ethyl ether with a suitable nucleophile to form the ethoxypropyl group.

    Coupling with Isonicotinamide: The final step involves the coupling of the cyclopropylmethoxy and ethoxypropyl intermediates with isonicotinamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)nicotinamide: Similar structure but with a nicotinamide core.

    2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine: Similar structure but with a pyridine core.

Uniqueness

2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide is unique due to its specific combination of functional groups and its isonicotinamide core, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-2-19-9-3-7-17-15(18)13-6-8-16-14(10-13)20-11-12-4-5-12/h6,8,10,12H,2-5,7,9,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCMRTJQPJKHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC(=NC=C1)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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